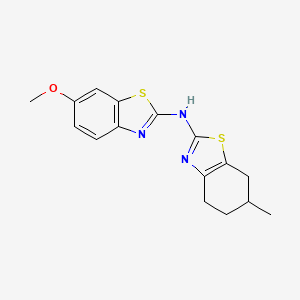![molecular formula C17H17Cl2N3O B2387322 [4-(5-クロロ-2-メチルフェニル)ピペラジン-1-イル]-(2-クロロピリジン-3-イル)メタノン CAS No. 1024496-60-3](/img/structure/B2387322.png)
[4-(5-クロロ-2-メチルフェニル)ピペラジン-1-イル]-(2-クロロピリジン-3-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a 2-chloropyridin-3-ylmethanone moiety, making it a subject of study in medicinal chemistry and other research areas.
科学的研究の応用
Chemistry
In chemistry, 1-(5-chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, 1-(5-chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine is investigated for its potential pharmacological properties. It may act as an inhibitor or modulator of specific biological pathways, offering potential therapeutic benefits for various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in polymer science, catalysis, and other industrial processes.
作用機序
Target of Action
It’s known that similar compounds with an indole nucleus bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It’s known that compounds with similar structures can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, suggesting that this compound may also affect multiple biochemical pathways .
Pharmacokinetics
Result of Action
Similar compounds have been found to have various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Action Environment
It’s known that the biological activity of similar compounds can be influenced by various factors, suggesting that this compound’s action may also be affected by environmental conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the 5-chloro-2-methylphenyl group through nucleophilic substitution. The final step involves the coupling of the piperazine derivative with 2-chloropyridin-3-ylmethanone under specific reaction conditions, such as the use of a base like potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
化学反応の分析
Types of Reactions
1-(5-chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
類似化合物との比較
Similar Compounds
Cresol: Cresols are aromatic organic compounds with a hydroxyl group attached to a benzene ring.
4-Iodobenzoic Acid: This compound features an iodine atom attached to a benzoic acid moiety.
Uniqueness
The uniqueness of 1-(5-chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its ability to undergo multiple types of chemical reactions and its interactions with biological targets make it a versatile compound for research and industrial use.
特性
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(2-chloropyridin-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O/c1-12-4-5-13(18)11-15(12)21-7-9-22(10-8-21)17(23)14-3-2-6-20-16(14)19/h2-6,11H,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKBZYIYIYYNGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=C(N=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chloro-4-methylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2387240.png)
![2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2387241.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxamide;hydrochloride](/img/structure/B2387245.png)
![4-(2-hydroxyethyl)-1-[(4-methoxy-2-nitrophenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2387246.png)
![3-(dimethylamino)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2387247.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2387248.png)




![N-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanylacetamide](/img/structure/B2387260.png)

